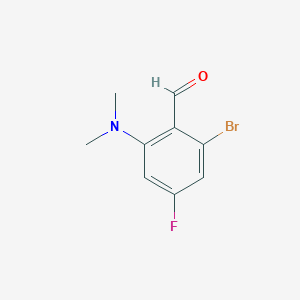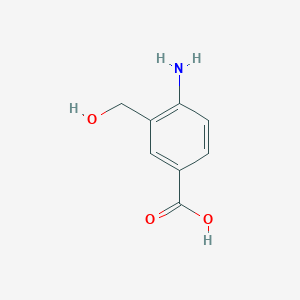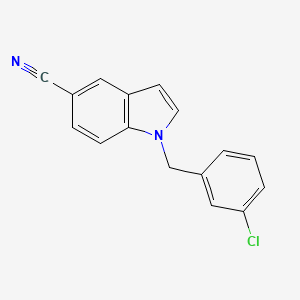
1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile
Overview
Description
1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile, also known as MCBN, is a synthetic compound used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 271.7 g/mol. MCBN is a lipophilic compound, meaning it is soluble in organic solvents such as ethanol and methanol, but insoluble in water. It is a potent agonist of the cannabinoid receptor type 1 (CB1R), with an EC50 of 3.2 nM. MCBN has been used in a variety of scientific research applications, including the study of biochemical and physiological effects, as well as the development of new drug targets.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)
A practical synthesis of 3-((1S, 2S)-2-dimethylaminomethylcyclopropyl)-1H-indole-5-carbonitrile hydrochloride, a selective serotonin reuptake inhibitor, has been described. This synthesis highlights an enantioselective Simmons−Smith cyclopropanation process, demonstrating its use in SSRI production (Anthes et al., 2008).
Continuous Flow Process for Pharmaceutical Synthesis
A continuous flow process for reductive deoxygenation of ω-Chloroketone in the synthesis of Vilazodone was developed, showcasing a method for synthesizing indole derivatives more efficiently and safely (Karadeolian et al., 2018).
Chemical and Material Science
Polysubstituted Indole-2-Carbonitriles Synthesis
A process for preparing polysubstituted indole-2-carbonitriles through cross-coupling reactions was explored. This approach studied the reactivity of indole derivatives, indicating their utility in diverse chemical synthesis (Hrizi et al., 2021).
Synthesis of Novel Indole Derivatives
Research on the synthesis of new highly functionalized indole derivatives, such as 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, has been conducted. These compounds have potential applications in material science and medicinal chemistry (Petrova et al., 2023).
Biological and Pharmaceutical Research
Potential in Anticancer Therapy
The synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds showed potent anticancer activities against human colon and lung cancer, indicating their potential in cancer treatment (Radwan et al., 2020).
Progesterone Receptor Modulators
Research on the design and synthesis of new pyrrole-oxindole progesterone receptor modulators, such as 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, indicates their potential use in female healthcare (Fensome et al., 2008).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-3-1-2-13(9-15)11-19-7-6-14-8-12(10-18)4-5-16(14)19/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABNCVIRJFLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



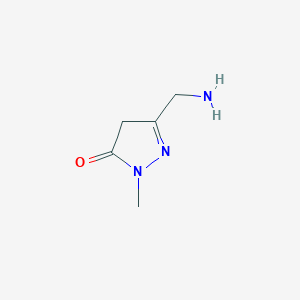
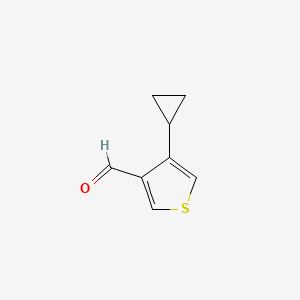
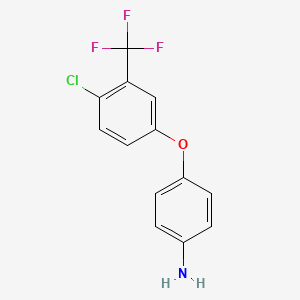
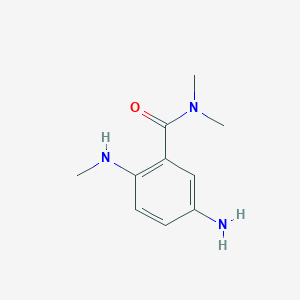



![[1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3034101.png)
![2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B3034105.png)

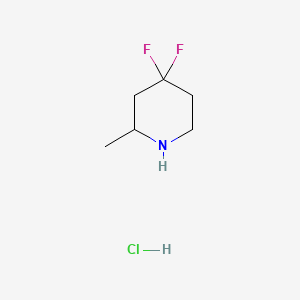
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3034108.png)
